

Capmatinib Administration and Dosage in Mouse Xenograft Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Capmatinib*

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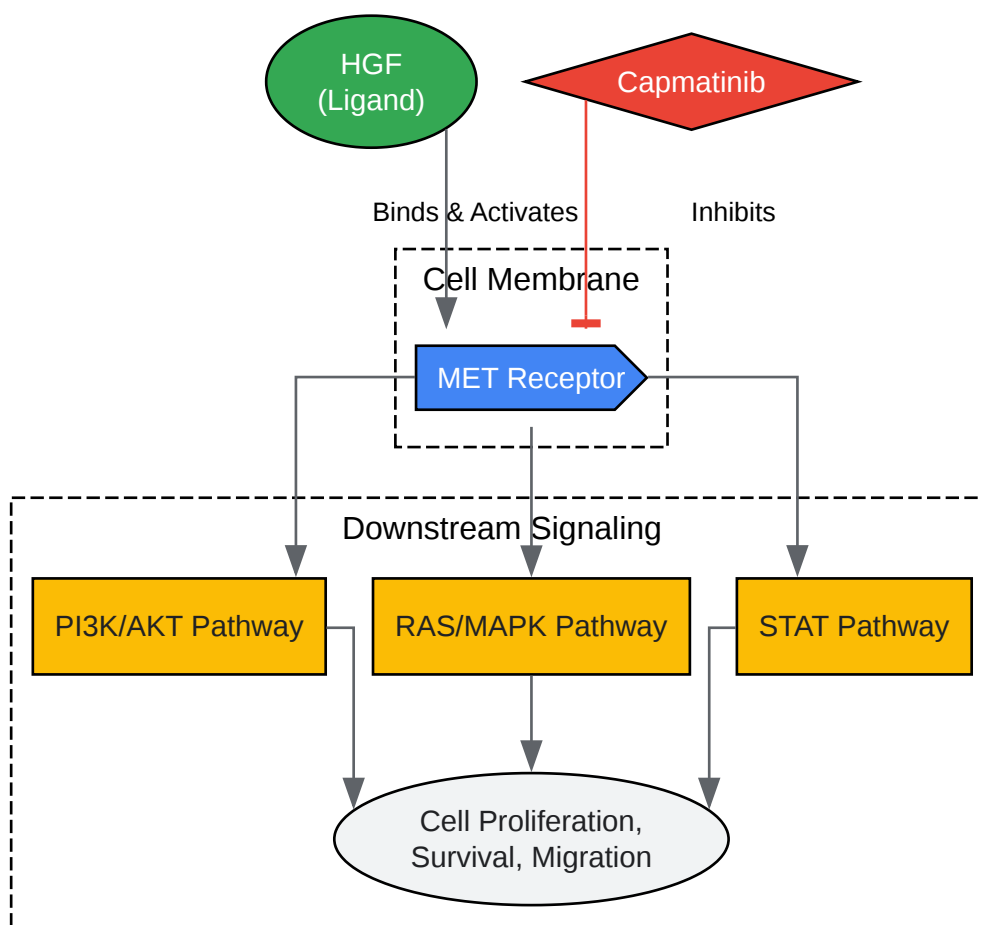
For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (Tabrecta®) is a potent and selective inhibitor of the MET receptor tyrosine kinase. [1] Aberrant MET signaling, driven by mechanisms such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). [2][3] Preclinical mouse xenograft models are crucial for evaluating the in vivo efficacy of MET inhibitors like **capmatinib**. These application notes provide detailed protocols and summarized data for the administration and dosage of **capmatinib** in common mouse xenograft studies, aiding in the design and execution of similar preclinical experiments.

Mechanism of Action: MET Signaling Inhibition

Capmatinib is an ATP-competitive inhibitor that targets the MET receptor tyrosine kinase, including the mutant variant resulting from exon 14 skipping. [3] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to the MET receptor triggers a signaling cascade that includes the PI3K/AKT, RAS/MAPK, and STAT pathways, which are involved in cell proliferation, survival, and migration. [1] In cancer, dysregulation of MET signaling leads to uncontrolled cell growth. **Capmatinib** blocks the phosphorylation of the MET receptor, thereby inhibiting these downstream pathways and impeding tumor growth and progression. [1][3]



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Diagram 1: Capmatinib's Inhibition of the MET Signaling Pathway.

Quantitative Data Summary

The following tables summarize the dosages and anti-tumor efficacy of **capmatinib** in various mouse xenograft models.

Table 1: **Capmatinib** in Cell Line-Derived Xenograft (CDX) Models

Cell Line	Cancer Type	Mouse Strain	Capmatinib Dosage	Treatment Duration	Outcome
EBC-1	MET-amplified Lung Cancer	Athymic Nude or NOD/SCID	10 mg/kg, twice daily (p.o.)	21 days	Pronounced tumor regression, even in large tumors.
HCCLM3	MET-amplified Liver Cancer	Nude	5 mg/kg, daily (p.o.)	Not specified	Significant anti-tumor activity.

Table 2: **Capmatinib** in Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	Genetic Alteration	Capmatinib Dosage	Treatment Duration	Outcome
LXFA 526	Lung Adenocarcinoma	High MET Expression & Amplification	10 mg/kg, twice daily (p.o.)	21 days	Profound tumor regression.
LXFA 1647	Lung Adenocarcinoma	High MET Expression & Amplification	10 mg/kg, twice daily (p.o.)	21 days	Profound tumor regression.
LXFA 623	Lung Adenocarcinoma	High MET Expression (no amplification)	10 mg/kg, twice daily (p.o.)	21 days	Profound tumor regression.
LU5381	Lung Cancer	MET Exon 14 Skipping	10 mg/kg, twice daily (p.o.)	12 days	~60% tumor regression.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model - EBC-1

This protocol outlines the procedure for establishing and treating EBC-1 xenografts to evaluate the efficacy of **capmatinib**.

Materials:

- EBC-1 human lung squamous cell carcinoma cell line
- Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- **Capmatinib**
- Vehicle for oral gavage (e.g., 0.25% methylcellulose with 0.05% polysorbate 80)
- Gavage needles
- Calipers

Procedure:

- Cell Culture: Culture EBC-1 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
- Tumor Implantation:
 - Resuspend harvested EBC-1 cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.

- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Capmatinib** Administration:
 - Prepare a fresh formulation of **capmatinib** in the vehicle at the desired concentration.
 - Administer **capmatinib** orally via gavage at a dosage of 10 mg/kg twice daily. The vehicle is administered to the control group.
- Efficacy Evaluation:
 - Continue treatment for a specified period (e.g., 21 days).
 - Monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol describes a general workflow for evaluating **capmatinib** in lung cancer PDX models.

Materials:

- Patient-derived lung cancer tissue fragments
- Highly immunodeficient mice (e.g., NOD/SCID Gamma (NSG) mice)

- Surgical tools for tissue implantation

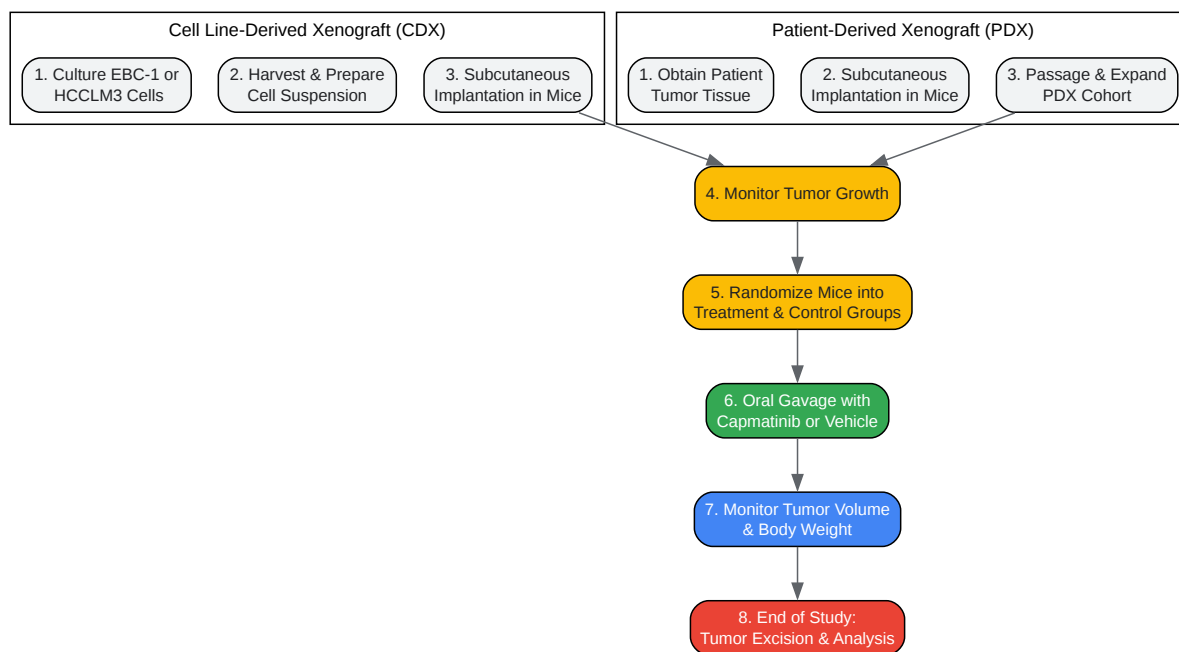
- **Capmatinib**

- Vehicle for oral gavage

- Calipers

Procedure:

- PDX Establishment:
 - Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
 - Allow the tumors to grow to a suitable size for passaging.
- Cohort Expansion:
 - Passage the xenografted tumors into a larger cohort of mice for the efficacy study.
- Treatment Study:
 - Once tumors are established and have reached a designated volume, randomize mice into treatment and control groups.
 - Administer **capmatinib** (e.g., 10 mg/kg, twice daily) or vehicle by oral gavage.
 - Monitor tumor growth and animal health as described in the CDX protocol.



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Diagram 2: General Experimental Workflow for **Capmatinib** Xenograft Studies.

Conclusion

Capmatinib demonstrates significant anti-tumor activity in preclinical mouse xenograft models of cancers with MET dysregulation. The provided dosages and protocols serve as a validated starting point for researchers investigating the in vivo effects of this targeted therapy. Careful adherence to established methodologies is essential for obtaining reproducible and reliable data in the evaluation of novel cancer therapeutics.

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